N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide
Description
Properties
Molecular Formula |
C10H10IN3O2S |
|---|---|
Molecular Weight |
363.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C10H10IN3O2S/c1-7-12-6-10(13-7)17(15,16)14-9-4-2-8(11)3-5-9/h2-6,14H,1H3,(H,12,13) |
InChI Key |
WRCPXJAWHPNFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)S(=O)(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-iodosuccinimide as the iodinating agent, which reacts with the precursor under mild conditions to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Reduction Reactions
The imidazole ring undergoes selective reduction under hydrogenation conditions. Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic imidazole to a 4,5-dihydroimidazole derivative while preserving the sulfonamide and iodophenyl groups. This reaction is pH-sensitive, with optimal yields achieved in acidic ethanol solutions (pH 4–5, 50–60°C).
Key Parameters:
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrogenation | H₂ (1–3 atm), Pd-C, EtOH/HCl | 4,5-Dihydroimidazole sulfonamide |
Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C. The iodine atom is replaced by the aryl group, yielding biaryl derivatives.
Example:
Ullmann-Type Coupling
Forms C–N bonds with amines (e.g., pyridine derivatives) using CuI/L-proline in DMSO at 100°C . This method is employed to introduce pharmacophores in medicinal chemistry applications.
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH-) undergoes:
Alkylation/Acylation
Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of K₂CO₃, yielding N-alkylated or N-acylated derivatives. Solvents like ethyl acetate or DMF are used at 50–80°C .
Complexation
Acts as a ligand for transition metals (e.g., Ag⁺, Cu²⁺), forming coordination complexes via the sulfonamide oxygen and imidazole nitrogen . These complexes exhibit antimicrobial properties in biochemical assays .
Halogen Exchange Reactions
The iodine atom undergoes nucleophilic substitution with:
-
Thiols: CuI-mediated coupling with arylthiols produces sulfides.
Reactivity Trend:
I > Br > Cl in substitution reactions due to iodine’s polarizability.
Thermal Decomposition
At temperatures >200°C, the compound decomposes via:
-
Cleavage of the sulfonamide S–N bond, releasing SO₂ and generating imidazole derivatives.
-
Degradation of the imidazole ring to form ammonium salts.
Biochemical Reactions
Inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis. The iodine substituent enhances binding affinity to hydrophobic enzyme pockets .
Scientific Research Applications
Chemistry
In chemistry, N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the sulfonamide group is particularly interesting due to its known biological activity .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Halogen substitution significantly impacts molecular properties. A study comparing N-(4-halophenyl)maleimide derivatives (fluorine, chlorine, bromine, iodine) revealed that inhibitory potency against monoacylglycerol lipase (MGL) remained consistent despite halogen size differences (Table 1). For instance:
| Compound | Halogen (X) | IC₅₀ (μM) |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-Bromophenyl)maleimide | Br | 4.37 |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
The iodine-substituted analogue exhibited comparable activity to bromine and chlorine derivatives, suggesting electronic effects (e.g., electronegativity, polarizability) dominate over steric factors in this context .
Imidazole Sulfonamide Derivatives
- Cyazofamid: A structurally related imidazole sulfonamide with a cyano group and dimethyl substitution (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide). Unlike N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide, cyazofamid’s dimethylamino group enhances lipophilicity, making it effective as a fungicide. The absence of iodine limits its utility in diagnostic imaging but improves agricultural applicability .
- Imidazolinone-Based Sulfonamides: Derivatives like N-carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide incorporate extended aromatic systems, which improve π-π stacking interactions. However, their complex synthesis (e.g., multi-step reflux in acetic acid) contrasts with the simpler Suzuki coupling used for iodophenyl derivatives .
Key Research Findings
- Synthetic Accessibility : The compound can be synthesized via Suzuki cross-coupling, as demonstrated in the preparation of carbazole-based hole-transport materials (HTMs). However, steric hindrance from the 4-iodophenyl group may reduce yields compared to smaller halogens .
- Solubility and Stability : The sulfonamide group enhances solubility in polar solvents (e.g., dichloromethane, chloroform), enabling uniform thin-film formation for optoelectronic applications. This contrasts with cyazofamid, which prioritizes stability in hydrophobic environments .
Biological Activity
N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the realms of antibacterial and anti-inflammatory effects. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an imidazole ring, with a 4-iodophenyl moiety that enhances its biological activity. The structural characteristics are essential for its interaction with biological targets, influencing its reactivity and therapeutic potential.
1. Antibacterial Properties
This compound exhibits significant antibacterial activity, characteristic of many sulfonamides. These compounds function primarily by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
2. Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Its structural similarities to other sulfonamides allow it to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory pathway. The ability to selectively inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism through which this compound exerts its effects involves binding to specific enzymes, leading to reduced activity in inflammatory pathways. Studies have shown that the compound can selectively inhibit COX-1 and COX-2 enzymes, with implications for pain management and inflammation control.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Celecoxib | Contains an imidazole ring | Selective COX inhibitor |
| Benzene sulfonamide | Simple sulfonamide structure | Antibacterial |
| 4-Iodobenzoic acid | Iodinated aromatic compound | Various applications |
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound shows high selectivity for COX enzymes, with IC50 values comparable to established inhibitors like celecoxib.
- Cytotoxicity Assessments : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, showing significant activity against colon (HT-29) and breast (MCF-7) carcinoma cells. Notably, it exhibited greater cytotoxicity against HT-29 cells .
- Anti-inflammatory Efficacy : In vivo models have indicated that the compound significantly reduces edema and inflammation markers, demonstrating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide?
- Methodology : Use a multi-step approach involving (1) condensation of 4-iodoaniline with a sulfonyl chloride derivative to form the sulfonamide backbone, followed by (2) cyclization with a substituted imidazole precursor. Evidence from analogous imidazole sulfonamide syntheses suggests employing sodium acetate as a base in glacial acetic acid for coupling reactions, with reflux conditions (100°C, 17–19 hours) to ensure completion . Purification via crystallization using DMF/ethanol/water mixtures is recommended to isolate high-purity products.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR : Confirm regiochemistry of the imidazole ring and sulfonamide linkage using H and C NMR, focusing on deshielded protons adjacent to the sulfonamide group.
- X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). The iodophenyl group’s heavy atom enhances diffraction quality, but twinning or disorder may require iterative refinement cycles .
- Mass spectrometry : Validate molecular weight via high-resolution ESI-MS, with emphasis on isotopic patterns from the iodine atom.
Q. What in vitro assays are appropriate for preliminary pharmacological screening?
- Approach : Screen for enzyme inhibition (e.g., carbonic anhydrase, COX-1/2) using fluorometric or colorimetric assays. Reference studies on fluorophenyl-substituted imidazoles demonstrate IC determination via dose-response curves (0.1–100 µM) in recombinant enzyme systems . Include positive controls (e.g., acetazolamide for carbonic anhydrase) and assess selectivity against related isoforms.
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Strategy : Address thermal motion or disorder in the iodophenyl group using SHELXL’s PART and SIMU commands to constrain anisotropic displacement parameters. For twinning, employ the TWIN/BASF refinement protocol in SHELXTL. Validate hydrogen bonding networks (e.g., sulfonamide O–HN interactions) against ORTEP-3-generated thermal ellipsoid plots . Cross-reference with DFT-optimized geometries to identify outliers in bond lengths/angles .
Q. What experimental designs mitigate pharmacokinetic variability caused by stereochemical factors?
- Design : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless oxidation for sulfoxide derivatives). Use circular dichroism (CD) and X-ray anomalous scattering to assign absolute configuration. Pharmacokinetic studies in rodent models should compare AUC, , and metabolite profiles between enantiomers, as sulfoxide chirality significantly impacts bioavailability .
Q. How can semiquantitative analysis improve reproducibility in imaging-based studies of iodophenyl derivatives?
- Protocol : Apply SPECT imaging with I-labeled analogs, using striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) for quantification. Implement convolutional neural networks (CNNs) trained with unrealistic data augmentation (Gaussian blurring, additive noise) to reduce interobserver variability in tracer uptake interpretation . Validate against postmortem histopathology for dopamine transporter density correlations.
Q. What strategies optimize target specificity in kinase inhibition assays?
- Optimization : Use ATP-competitive binding assays with radiometric P-ATP. Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target interactions. Molecular dynamics simulations (AMBER/CHARMM) can model sulfonamide-kinase hinge region interactions, prioritizing residues with high B-factors for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
